molecular formula C18H21FN2O4S2 B2403010 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 946242-17-7

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2403010
CAS No.: 946242-17-7
M. Wt: 412.49
InChI Key: GFAJCGRHYKXBHB-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is an intriguing compound that combines quinoline and sulfonamide moieties

Scientific Research Applications

  • Chemistry:

    • As an intermediate in organic synthesis, it serves as a versatile scaffold for developing new molecules with desired properties.

  • Biology:

    • Investigated for its potential use in bioactive compounds due to its quinoline core, which is known for antimalarial and antimicrobial properties.

  • Medicine:

    • Explored in the development of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • This compound can be synthesized through multi-step organic synthesis. Typically, a precursor quinoline derivative is first reacted with ethylsulfonyl chloride under basic conditions to yield the ethylsulfonyl tetrahydroquinoline intermediate.

    • Subsequently, this intermediate is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to introduce the 4-fluorophenylmethanesulfonamide group.

  • Industrial Production Methods:

    • While laboratory synthesis often involves batch processes, industrial production may use continuous flow reactors to enhance efficiency and scalability.

    • High-purity reagents and optimized reaction conditions ensure consistent quality and yield in the industrial setting.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The ethylsulfonyl group can undergo oxidation, forming sulfone derivatives.

    • Reduction: Reduction reactions can target the quinoline ring, potentially opening new pathways for modifications.

    • Substitution: Both aromatic and heteroaromatic substitution reactions can modify the compound's structure further.

  • Common Reagents and Conditions:

    • Oxidation: Strong oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.

    • Reduction: Catalytic hydrogenation employing palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).

    • Substitution: Electrophilic aromatic substitution typically uses reagents like bromine or nitrating mixtures under acidic conditions.

  • Major Products Formed:

    • Oxidation reactions often yield sulfone derivatives.

    • Reduction reactions can open or modify rings, leading to structurally diverse products.

Mechanism of Action

  • Molecular Targets and Pathways:

    • The compound may interact with various biological targets, including enzymes and receptors.

    • Specific pathways involving its sulfonamide and quinoline structures could include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide: Slight structural variation with a methylsulfonyl group instead of ethylsulfonyl, potentially affecting its activity and properties.

  • N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide: Similar backbone but with a chlorine substituent, which may influence its reactivity and interactions.

  • N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-bromophenyl)methanesulfonamide: Another analogous compound with a bromine atom, impacting its electronic and steric properties.

This compound's unique combination of structures makes it an exciting candidate for further research and development across multiple fields.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-11-3-4-15-12-17(9-10-18(15)21)20-26(22,23)13-14-5-7-16(19)8-6-14/h5-10,12,20H,2-4,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAJCGRHYKXBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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